5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide
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Overview
Description
5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole intermediate with 4-methylpiperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Chlorination: The thiophene ring is chlorinated using a chlorinating agent like thionyl chloride.
Coupling Reaction: The final step involves coupling the chlorinated thiophene with the benzothiazole-piperazine intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the benzothiazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro group on the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antithrombotic agent due to its ability to inhibit factor Xa and thrombin.
Biological Studies: The compound is used in studies related to its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: It serves as a lead compound in the development of new therapeutic agents for the treatment of thromboembolic diseases.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide involves the inhibition of key enzymes in the coagulation pathway:
Factor Xa Inhibition: The compound binds to the active site of factor Xa, preventing the conversion of prothrombin to thrombin.
Thrombin Inhibition: It also inhibits thrombin, reducing the formation of fibrin clots.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[(1R,2S)-2-(4-(2-oxopyridin-1(2H)-yl)benzamido)cyclopentyl]thiophene-2-carboxamide
- 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Uniqueness
5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of the benzothiazole and piperazine moieties, which contribute to its high potency and selectivity as an enzyme inhibitor.
Biological Activity
5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with benzothiazole and piperazine moieties. The synthetic pathway often employs coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) to facilitate the formation of amide bonds.
Antimicrobial Properties
Research indicates that compounds containing the thiazole and piperazine structures exhibit significant antimicrobial activity. A study demonstrated that various derivatives showed moderate to good activity against a range of bacterial strains, suggesting that the presence of the benzothiazole and piperazine moieties enhances this effect .
Compound | Activity | Reference |
---|---|---|
This compound | Moderate to Good Antimicrobial Activity | |
Other Thiazole Derivatives | Variable Activity |
Inhibition of Protein Kinases
The compound has been investigated for its inhibitory effects on specific protein kinases, particularly Src family kinases (SFKs). These kinases are implicated in cancer progression. In vitro studies have shown that related compounds display high selectivity for SFKs over other kinases, indicating potential as therapeutic agents in oncology .
Case Study 1: Anticancer Activity
A series of related compounds were tested in vivo for their ability to inhibit tumor growth in xenograft models. The results indicated that compounds similar to this compound significantly reduced tumor size and improved survival rates in aggressive cancer models .
Case Study 2: Cellular Proliferation Inhibition
In a study assessing cellular proliferation, derivatives of the compound were evaluated against various human cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
Properties
IUPAC Name |
5-chloro-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4OS2/c1-21-6-8-22(9-7-21)17-20-12-3-2-11(10-14(12)25-17)19-16(23)13-4-5-15(18)24-13/h2-5,10H,6-9H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNLMOQEJHDWDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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